Cas no 1009178-25-9 (2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one)

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one structure
1009178-25-9 structure
Product name:2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
CAS No:1009178-25-9
MF:C19H19N3O4
Molecular Weight:353.371864557266
CID:6328863
PubChem ID:18553461

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one 化学的及び物理的性質

名前と識別子

    • 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
    • AKOS024589942
    • 1009178-25-9
    • 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
    • 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
    • SR-01000007816
    • F0637-0078
    • SR-01000007816-1
    • インチ: 1S/C19H19N3O4/c1-26-16-10-8-14(9-11-16)21-18(20-12-2-3-17(20)19(21)23)13-4-6-15(7-5-13)22(24)25/h4-11,17-18H,2-3,12H2,1H3
    • InChIKey: WLFIMZGFWGJGFJ-UHFFFAOYSA-N
    • SMILES: O=C1C2CCCN2C(C2C=CC(=CC=2)[N+](=O)[O-])N1C1C=CC(=CC=1)OC

計算された属性

  • 精确分子量: 353.13755610g/mol
  • 同位素质量: 353.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 535
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 78.6Ų

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0637-0078-3mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0637-0078-2μmol
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0637-0078-20μmol
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0637-0078-5mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0637-0078-75mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0637-0078-20mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0637-0078-50mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0637-0078-10μmol
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0637-0078-40mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0637-0078-10mg
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
1009178-25-9 90%+
10mg
$79.0 2023-05-17

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one 関連文献

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-oneに関する追加情報

Introduction to 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 1009178-25-9)

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1009178-25-9, belongs to the pyrrolo[1,2-c]imidazole class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of both 4-methoxyphenyl and 4-nitrophenyl substituents in its molecular structure suggests unique electronic and steric properties that may contribute to its pharmacological profile.

The synthesis of 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves multi-step organic transformations, typically starting from readily available precursors. The introduction of the hexahydro ring system enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Recent advancements in catalytic methods have enabled more efficient and scalable synthesis routes, making this compound more accessible for further investigation.

One of the most compelling aspects of this compound is its potential as a pharmacological tool. The pyrrolo[1,2-c]imidazole core is a privileged scaffold in drug discovery, exhibiting activities ranging from antiviral to anticancer effects. The specific substitution pattern in 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one may confer selectivity for certain biological targets. For instance, studies have suggested that nitroaromatic compounds can act as probes for enzymes involved in redox metabolism, which are often dysregulated in diseases such as cancer and inflammation.

Recent research has focused on the interaction of this compound with biological targets, particularly enzymes and receptors that play a role in cellular signaling pathways. The 4-nitrophenyl group can serve as a handle for further derivatization, allowing researchers to modulate the compound's binding affinity and selectivity. Techniques such as X-ray crystallography and computational modeling have been employed to elucidate the binding mode of this compound with its target proteins. These studies not only provide insights into its mechanism of action but also guide the development of more potent derivatives.

The pharmaceutical industry has shown interest in heterocyclic compounds due to their diverse biological activities and structural versatility. 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one represents a promising candidate for further development into a therapeutic agent. Its unique structural features make it an attractive scaffold for designing molecules with improved pharmacokinetic properties. Additionally, the presence of both electron-donating (4-methoxyphenyl) and electron-withdrawing (4-nitrophenyl) groups allows for fine-tuning of its physicochemical properties, such as solubility and permeability.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For example, preliminary data suggest that it may interfere with kinases or other enzymes involved in cell proliferation and survival. These findings align with the broader trend of using small molecule inhibitors to modulate aberrant signaling pathways in diseases like cancer and neurodegenerative disorders. Further preclinical studies are warranted to validate these observations and explore potential therapeutic applications.

The synthetic accessibility of 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is another factor that enhances its appeal as a research chemical. Modern synthetic methodologies have enabled the efficient preparation of complex heterocycles without compromising purity or yield. This accessibility allows medicinal chemists to rapidly screen libraries of derivatives and identify lead compounds with enhanced efficacy and reduced toxicity. The ability to modify specific parts of the molecule while retaining its core pharmacophore provides a flexible platform for drug discovery.

Advances in analytical techniques have also contributed to a deeper understanding of this compound's behavior in biological systems. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are routinely used to characterize its chemical properties and monitor its interactions with biological targets. These tools provide critical data for optimizing synthetic routes and evaluating potential drug candidates.

The future direction of research on 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one may include exploring its role as an intermediate in larger drug molecules or developing novel synthetic strategies to improve its production efficiency. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will remain valuable assets in the quest for effective treatments.

In conclusion,2-(4-methoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 1009178-25-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and substitution pattern make it an attractive candidate for further exploration as a pharmacological tool or lead compound for drug development. With ongoing advancements in synthetic chemistry and biophysical techniques, this molecule is poised to contribute to our understanding of disease processes and the discovery of novel therapeutic agents.

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